molecular formula C10H21N3O B8549215 N-ethyl-N'-3-(1-pyrrolidinyl)propylurea

N-ethyl-N'-3-(1-pyrrolidinyl)propylurea

Cat. No. B8549215
M. Wt: 199.29 g/mol
InChI Key: SSPYAVLRIVLKGK-UHFFFAOYSA-N
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Patent
US06849650B2

Procedure details

To a solution of 27.7 g (0.39 mol) ethyl isocyanate in 250 mL chloroform was added 50 g (0.39 mol) 3-(1-pyrrolidinyl)propylamine dropwise with cooling. Once the addition was complete, the cooling bath was removed and the reaction mixture stirred at room temperature for 4 hours. The reaction mixture was then concentrated under reduced pressure to give 74.5 g (96.4%) of the desired urea as a clear oil.
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Yield
96.4%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]=[C:4]=[O:5])[CH3:2].[N:6]1([CH2:11][CH2:12][CH2:13][NH2:14])[CH2:10][CH2:9][CH2:8][CH2:7]1>C(Cl)(Cl)Cl>[CH2:1]([NH:3][C:4]([NH:14][CH2:13][CH2:12][CH2:11][N:6]1[CH2:10][CH2:9][CH2:8][CH2:7]1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
27.7 g
Type
reactant
Smiles
C(C)N=C=O
Name
Quantity
50 g
Type
reactant
Smiles
N1(CCCC1)CCCN
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
ADDITION
Type
ADDITION
Details
Once the addition
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)NC(=O)NCCCN1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 74.5 g
YIELD: PERCENTYIELD 96.4%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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